molecular formula C12H17Cl2N3OS B13610457 6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazoledihydrochloride

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazoledihydrochloride

Katalognummer: B13610457
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: VDBLFFIGGKFZEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a methoxy group and a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 2-chloro-6-methoxybenzothiazole with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran under microwave irradiation at 160°C for a short duration (approximately 5 minutes). The reaction mixture is then concentrated, and the residue is purified by chromatography to yield the desired compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.

    Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Condensation Reactions: The methoxy group can participate in condensation reactions, forming new bonds with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzothiazole ring.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride is unique due to its specific combination of a benzothiazole ring, a methoxy group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H17Cl2N3OS

Molekulargewicht

322.3 g/mol

IUPAC-Name

6-methoxy-2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride

InChI

InChI=1S/C12H15N3OS.2ClH/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15;;/h2-3,8,13H,4-7H2,1H3;2*1H

InChI-Schlüssel

VDBLFFIGGKFZEY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.